molecular formula C18H20ClN5O2 B2365703 9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-67-6

9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2365703
M. Wt: 373.84
InChI Key: NCUDDXZYSJFGAO-UHFFFAOYSA-N
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Description

The compound “9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule. It appears as a light white color and has a yield of 85% . This compound is part of a larger class of compounds known as pyrimidine-2,4-diones .


Synthesis Analysis

The synthesis of this compound and similar compounds involves multicomponent reactions . The reaction of urea with a beta-ketoester has been reported to furnish related compounds . The synthesis of these compounds can be achieved using both conventional methods and microwave-assisted irradiation .


Molecular Structure Analysis

The molecular structure of this compound is complex. X-ray diffraction analysis reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar . Intramolecular hydrogen bonds and weak C···π interactions are found in the structure .


Chemical Reactions Analysis

This compound and similar compounds have been reported to undergo various chemical reactions. For instance, thiazolopyrimidine derivatives have been synthesized via multicomponent reaction and tested for biological activities . Chemical modification at N-1 of the pyrimidine ring and the 9-phenyl ring has been attempted, with the aim of improving the antiretroviral activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 118–120 °C . The compound has been characterized using IR spectroscopy, 1H NMR, 13C NMR, and EI-Ms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Different methods have been developed to synthesize related compounds. For instance, a four-step synthesis from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione has been employed, yielding various alkyl- or aryl-substituted derivatives (imo, Rybár, & Alföldi, 1995).
  • Hydrogen-bonded Chains : Studies on isostructural compounds, including a similar compound with a 4-chlorophenyl group, show that these molecules are linked into chains by hydrogen bonds and pi-pi stacking interactions (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
  • Efficiency in Synthesis : Research has focused on optimizing the synthesis of pyrimido [4,5-d] pyrimidine derivatives, examining factors like reaction time, temperature, catalyst amount, and solvents (Cahyana, Liandi, & Zaky, 2020).
  • Crystal Structures : The crystal structures of various derivatives have been extensively analyzed, providing insight into their molecular configurations and potential applications (Larson, Cottam, & Robins, 1989).

Potential Applications

Future Directions

The future directions for this compound could involve further exploration of its biological activity. For instance, the compound could be optimized to serve as a new chemical entity for discovering new anticancer agents . Additionally, in silico ADMET studies could be conducted to predict the absorption, distribution, metabolism, excretion, and toxicity of this compound .

properties

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-3-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-4-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUDDXZYSJFGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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